2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE
Overview
Description
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a substituted benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Benzylidene Hydrazone: This step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Thiazolidinone: The hydrazone is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.
Acylation: The final step involves the acylation of the thiazolidinone with N-phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a potential candidate for treating various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The hydrazone linkage and thiazolidinone ring are crucial for its binding affinity and specificity. The molecular pathways involved often include inhibition of enzyme activity or disruption of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzylamine
- 2-chloro-6-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE stands out due to its complex structure, which includes multiple functional groups. This complexity allows for a broader range of chemical reactions and potential applications. Its unique combination of a thiazolidinone ring and a hydrazone linkage provides distinct biological activities not observed in simpler analogs.
Properties
IUPAC Name |
2-[(2Z)-2-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-14-7-4-8-15(20)13(14)9-21-23-18-24(17(26)11-27-18)10-16(25)22-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)/b21-9+,23-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUTVXPVEZDGBR-YPTLLGEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN=CC2=C(C=CC=C2Cl)F)S1)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N/N=C/C2=C(C=CC=C2Cl)F)/S1)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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